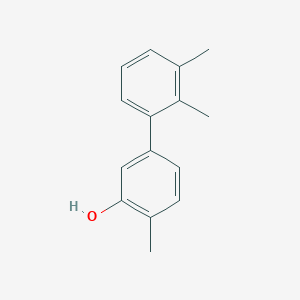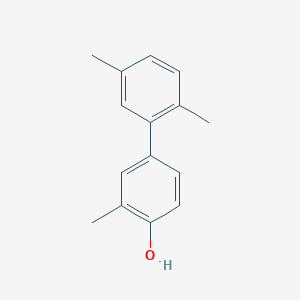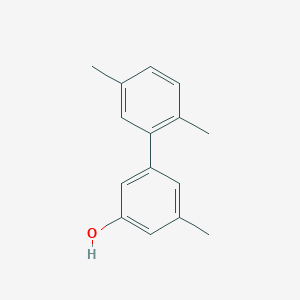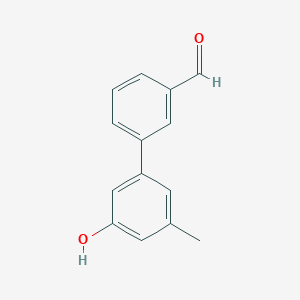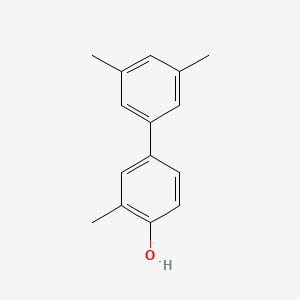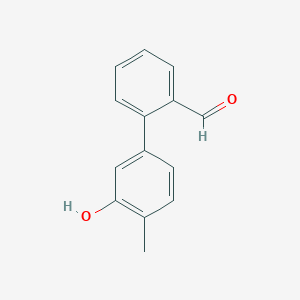
5-(2-Formylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Formylphenyl)-2-methylphenol, 95% (C10H10O2), is an organic compound with a distinct chemical structure. It is a colorless to pale yellow liquid, which is soluble in water and alcohol. It is also known as 2-methyl-5-formylphenol, or 2-methyl-5-hydroxy-2-formylbenzene. This compound has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and laboratory experiments.
科学研究应用
5-(2-Formylphenyl)-2-methylphenol, 95%, has a wide range of applications in the scientific research field. It is widely used as a reagent in organic synthesis, as it can be used to synthesize a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other chemicals. In addition, it is used as a catalyst in the production of polymers and other materials. Furthermore, it is used as a dye in the manufacturing of textiles and paper.
作用机制
The mechanism of action of 5-(2-Formylphenyl)-2-methylphenol, 95%, is not fully understood. However, it is believed to interact with enzymes in the body to produce the desired effects. It is believed to interact with enzymes in the body that are responsible for the synthesis of various compounds, such as hormones and neurotransmitters. In addition, it is believed to interact with other cellular components, such as proteins and lipids, to produce the desired effects.
Biochemical and Physiological Effects
5-(2-Formylphenyl)-2-methylphenol, 95%, has a wide range of biochemical and physiological effects. It is believed to have antioxidant properties, which can help protect cells from oxidative stress and damage. In addition, it is believed to have anti-inflammatory and anti-cancer properties. It is also believed to have anti-fungal and anti-bacterial properties, which can help to protect against infections. Furthermore, it is believed to have neuroprotective properties, which can help to protect the brain from damage.
实验室实验的优点和局限性
The advantages of using 5-(2-Formylphenyl)-2-methylphenol, 95%, in laboratory experiments include its low cost, ease of use, and wide range of applications. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to using this compound in laboratory experiments. For example, it can be toxic in large doses and may cause skin irritation. In addition, it can be difficult to accurately measure the concentration of this compound in a laboratory setting.
未来方向
The future directions for 5-(2-Formylphenyl)-2-methylphenol, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical fields. In addition, further research into its mechanism of action and its potential to interact with other cellular components is needed. Furthermore, further research into its potential to be used as a dye in the production of textiles and paper is also needed. Finally, further research into its potential to be used as a reagent in organic synthesis is also necessary.
合成方法
The synthesis of 5-(2-Formylphenyl)-2-methylphenol, 95%, begins with the reaction of 2-methyl-5-hydroxy-2-formylbenzene with a base such as sodium hydroxide. This reaction is followed by a condensation reaction of the resulting 5-(2-formylphenyl)-2-methylphenol with a strong acid such as hydrochloric acid. The reaction is then followed by a dehydration reaction, which produces the desired compound. The synthesis of this compound can also be achieved through a two-step process, which involves the reaction of 2-methyl-5-hydroxy-2-formylbenzene with a base such as sodium hydroxide, followed by a condensation reaction of the resulting 5-(2-formylphenyl)-2-methylphenol with a strong acid such as hydrochloric acid. The dehydration reaction can then be carried out to produce the desired compound.
属性
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMESLBWDOYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683699 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-68-2 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






